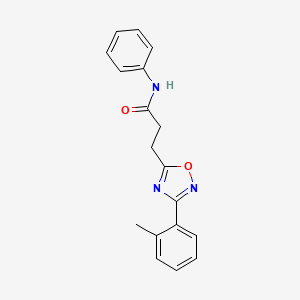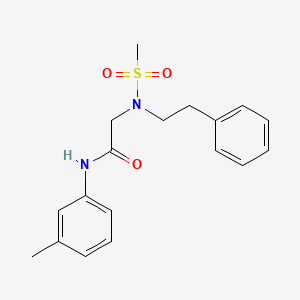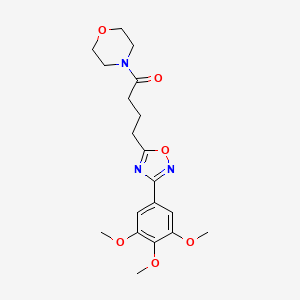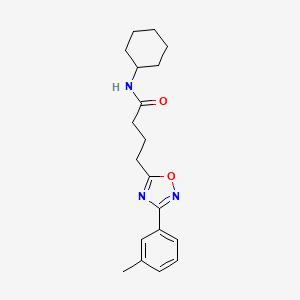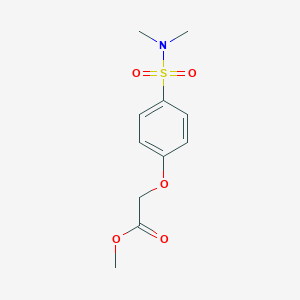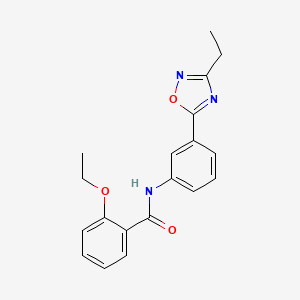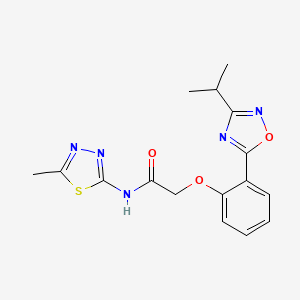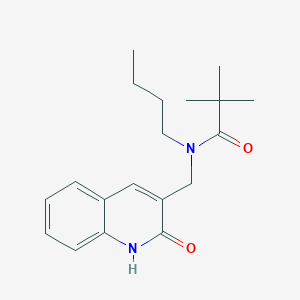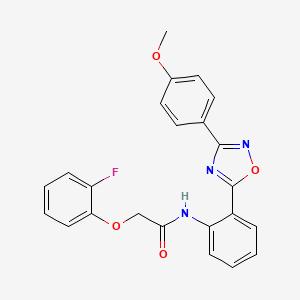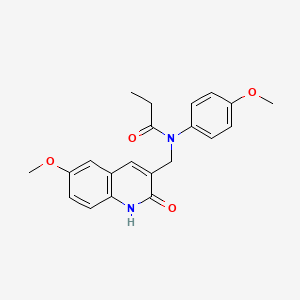
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as TBOA, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. TBOA is a selective blocker of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synapse.
Mécanisme D'action
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide selectively blocks glutamate transporters, which are responsible for the removal of glutamate from the synapse. This leads to an increase in extracellular glutamate levels and enhances synaptic transmission. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular glutamate levels and enhance synaptic transmission. This compound has also been shown to induce neurotoxicity in certain brain regions, which may be related to the excessive glutamate release. Additionally, this compound has been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in lab experiments is its selectivity for glutamate transporters. This allows researchers to selectively block glutamate transporters and investigate their role in various physiological and pathological processes. However, one limitation of using this compound is its potential for inducing neurotoxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is investigating the role of glutamate transporters in drug addiction. This compound has been shown to enhance the effects of cocaine and methamphetamine in animal models, suggesting that glutamate transporters may play a role in drug addiction. Additionally, this compound may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate these potential applications of this compound.
Méthodes De Synthèse
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide can be synthesized through a multi-step process starting with the reaction of 4-(tert-butyl)benzaldehyde with hydrazine hydrate to form 4-(tert-butyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-(tert-butyl)-3,5-dioxopyrazolidine. The final step involves reacting this intermediate with m-toluidine and butyryl chloride to form this compound.
Applications De Recherche Scientifique
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been primarily studied for its use as a research tool in the field of neuroscience. It has been shown to selectively block glutamate transporters, which can lead to an increase in extracellular glutamate levels and enhance synaptic transmission. This compound has been used in various studies to investigate the role of glutamate transporters in synaptic plasticity, neurodegenerative diseases, and drug addiction.
Propriétés
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-5-8-19(15-16)24-20(27)9-6-10-21-25-22(26-28-21)17-11-13-18(14-12-17)23(2,3)4/h5,7-8,11-15H,6,9-10H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRLZUSDAHHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

